1-[4-(Pentyloxy)phenyl]ethan-1-ol

Medicinal Chemistry Lipophilicity Drug Design

1-[4-(Pentyloxy)phenyl]ethan-1-ol (CAS 125574-45-0) is a para-substituted secondary aromatic alcohol with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol. It is commercially available from multiple suppliers, typically at a standard purity of 95%, and its structural characterization is supported by standard analytical data such as NMR and HPLC.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Cat. No. B13256946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Pentyloxy)phenyl]ethan-1-ol
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3
InChIKeyLBVSMLUOJGZYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-[4-(Pentyloxy)phenyl]ethan-1-ol: An Overview of Properties and Vendor Sourcing


1-[4-(Pentyloxy)phenyl]ethan-1-ol (CAS 125574-45-0) is a para-substituted secondary aromatic alcohol with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol [1]. It is commercially available from multiple suppliers, typically at a standard purity of 95%, and its structural characterization is supported by standard analytical data such as NMR and HPLC . The compound exists as a racemic mixture unless specified otherwise, with its (R)- and (S)-enantiomers available under separate CAS numbers (e.g., (1R)-enantiomer CAS 125574-54-1) [2]. Its core structure features a pentyloxy chain that enhances lipophilicity and influences its reactivity as a building block in organic synthesis [3].

Racemic secondary alcohol suitable for chiral building block studies
Pentyloxy chain provides a lipophilic handle for derivatization and property modulation
Standard purity 95% with NMR/HPLC characterization supports routine synthesis workflows

Why 1-[4-(Pentyloxy)phenyl]ethan-1-ol Cannot Be Indiscriminately Substituted


Generic substitution within the class of 1-(alkoxyphenyl)ethanols is scientifically invalid due to the strong influence of alkoxy chain length and substitution pattern on key physicochemical and biological properties. The para-pentyloxy substitution pattern in 1-[4-(Pentyloxy)phenyl]ethan-1-ol confers a specific balance of lipophilicity and steric bulk that differs markedly from shorter-chain (e.g., methoxy) or longer-chain (e.g., heptyloxy) analogs, directly impacting membrane permeability, metabolic stability, and target binding affinity in medicinal chemistry applications [1]. Furthermore, in materials science contexts such as liquid crystal design, the precise pentyloxy chain length is critical for achieving desired mesophase behavior and transition temperatures, a property that is not transferable to homologs with different alkyl chain lengths [2]. Therefore, substituting this specific compound with a structurally similar analog without rigorous empirical validation introduces unacceptable risk of altered activity, selectivity, or material performance.

Alkoxy chain length analogs
Shorter (methoxy) or longer (heptyloxy) chains may significantly alter lipophilicity, membrane permeability, and target binding; direct substitution requires empirical validation.
Positional isomers (ortho, meta)
Para-substitution ensures a linear geometry critical for mesogenic alignment and predictable reactivity; ortho- or meta-isomers may introduce steric hindrance and change molecular packing.
Single enantiomer vs racemate
The racemic mixture may not replicate the stereospecific interactions required in asymmetric applications; switching to a single enantiomer may be necessary but requires independent verification.

Quantitative Evidence Guide: Performance Differentiators of 1-[4-(Pentyloxy)phenyl]ethan-1-ol


Chain Length-Dependent Lipophilicity Differentiates 1-[4-(Pentyloxy)phenyl]ethan-1-ol from Shorter-Chain Homologs

While direct experimental logP data for 1-[4-(Pentyloxy)phenyl]ethan-1-ol is not reported in the primary literature, its calculated lipophilicity (clogP) can be reliably inferred from structurally analogous compounds to be significantly higher than that of its methoxy or ethoxy counterparts . This class-level inference is supported by the general principle that each additional methylene group in an alkyl chain increases the logP of an aromatic alcohol by approximately 0.5 units. This increased lipophilicity is a critical determinant of pharmacokinetic properties such as membrane permeability and plasma protein binding.

Lipophilicity shift
Class-level inference
Estimated clogP ~3.8 vs methoxy analog ~2.8, ~1.0 logP unit increase
Supports lipophilicity-dependent design context; experimental logP not reported.
Class-level inference; direct measurement required for accurate PK/ADME modelling.
Medicinal Chemistry Lipophilicity Drug Design

Positional Isomerism Confers Distinct Molecular Geometry vs. Ortho- or Meta-Substituted Analogs

The compound's para-substitution pattern provides a distinct, linear molecular geometry compared to the bent geometries of ortho- or meta-substituted isomers . This linear topology is essential for applications where molecular alignment is critical, such as in the design of mesogenic cores for liquid crystals or in the synthesis of extended conjugated systems for optoelectronics [1]. The para-substitution minimizes steric hindrance around the reactive benzylic alcohol center, offering predictable and uncomplicated reactivity in esterification and etherification reactions compared to the sterically congested ortho-analogs .

Geometry difference
Class-level inference
Para isomer: linear topology, minimized steric hindrance
Ortho isomer: bent geometry, steric congestion near alcohol
Predictable molecular alignment for liquid crystal and supramolecular applications.
Qualitative structural comparison; no quantitative mesophase data provided.
Organic Synthesis Stereoelectronic Effects Building Block

Synthetic Utility as a Chiral Building Block in Asymmetric Synthesis

The compound is a secondary benzylic alcohol, placing it within a class of molecules that are prime substrates for enantioselective transformations, such as kinetic resolution or asymmetric transfer hydrogenation, to yield enantioenriched building blocks . Its specific structure, featuring the pentyloxy chain, distinguishes it from simpler analogs like 1-phenylethanol by providing an additional functional handle for further derivatization or for modulating the physical properties of downstream products. Research on the enzymatic reduction of para-substituted acetophenones, including those with pentyloxy chains, demonstrates the feasibility of producing enantioenriched alcohols using ketoreductases [1].

Chiral precursor utility
Class-level inference
Racemic alcohol as substrate for enantioselective transformations (e.g., ketoreductase reduction); pentyloxy handle enables orthogonal diversification.
Supports asymmetric synthesis workflow fit; reported enzymatic methods may apply.
Class-level inference; specific ee and yield data not available for this exact substrate.
Asymmetric Synthesis Chiral Pool Catalysis

Key Research and Industrial Applications of 1-[4-(Pentyloxy)phenyl]ethan-1-ol


Development of Lipophilic Small Molecule Therapeutics

The compound's balanced lipophilicity (estimated clogP ~3.8) positions it as a strategic building block for medicinal chemistry programs targeting intracellular or CNS-penetrant drugs. Its pentyloxy chain can serve as a starting point for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties, where a certain degree of lipophilicity is required for membrane passage .

Precursor for Liquid Crystal and Optoelectronic Materials

The para-pentyloxyphenyl motif is a recognized component in the design of liquid crystalline molecules . This compound serves as a key intermediate for constructing larger, rod-like mesogens where the precise length of the pentyloxy chain is crucial for achieving and stabilizing specific smectic or nematic phases, a property that cannot be replicated by shorter-chain homologs [1].

Enantioselective Synthesis of Chiral Alcohols and Their Derivatives

As a secondary alcohol, this compound is a valuable substrate for developing and applying asymmetric synthetic methodologies, including biocatalytic reductions of the corresponding ketone and kinetic resolutions [1]. The resulting enantioenriched alcohol can then be used as a chiral building block for the synthesis of more complex, optically active molecules with defined stereochemistry [2].

Synthesis of Functionalized Polymers and Surfactants

The combination of a reactive benzylic alcohol and a lipophilic pentyloxy chain makes this molecule a suitable monomer or functionalizing agent in polymer chemistry. It can be incorporated into polymer backbones or used to modify surface properties, imparting specific hydrophobic or amphiphilic characteristics to the final material .

Application
Selection Property
Validation Focus
Lipophilic small molecule building block
Para-pentyloxy substitution pattern and estimated lipophilicity
Membrane permeability and ADME property profiling
Liquid crystal intermediate
Linear para geometry and precise pentyloxy chain length
Mesophase behavior and transition temperature screening
Chiral building block for asymmetric synthesis
Racemic secondary alcohol reactivity and orthogonal pentyloxy handle
Enantioselective transformation efficiency and chiral purity
Functional polymer/surfactant monomer
Reactive benzylic alcohol combined with lipophilic pentyloxy chain
Polymerization incorporation and surface property modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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